1,3-Dithiane-2-carbonyl chloride

Descripción

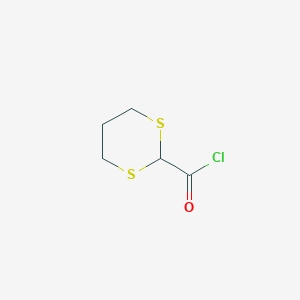

1,3-Dithiane-2-carbonyl chloride is a sulfur-containing acyl chloride characterized by a six-membered 1,3-dithiane ring fused to a reactive carbonyl chloride group. This compound is notable for its stability, attributed to the electron-withdrawing effects of the sulfur atoms and the rigid dithiane ring structure, which reduces hydrolysis susceptibility compared to simpler acyl chlorides .

Propiedades

Número CAS |

54235-69-7 |

|---|---|

Fórmula molecular |

C5H7ClOS2 |

Peso molecular |

182.7 g/mol |

Nombre IUPAC |

1,3-dithiane-2-carbonyl chloride |

InChI |

InChI=1S/C5H7ClOS2/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2 |

Clave InChI |

ZGTNKGNRQAXGKY-UHFFFAOYSA-N |

SMILES canónico |

C1CSC(SC1)C(=O)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Thiophene-Based Acyl Chlorides (Compound 2)

Compound 2, referenced in studies, shares structural similarities with 1,3-dithiane-2-carbonyl chloride but incorporates two thiophene rings and two carbonyl groups (vs. one carbonyl group in this compound).

| Property | This compound | Compound 2 (Thiophene Analogue) |

|---|---|---|

| Core Structure | Six-membered dithiane ring | Two thiophene rings |

| Carbonyl Groups | 1 | 2 |

| Reactivity | High toward alcohols/amines | Moderate (steric hindrance) |

| Biological Activity | Limited data | Antioxidant properties observed |

| Synthetic Yield | High (>80%) | Variable (method-dependent) |

Key Differences :

- Electronic Effects : The dithiane ring in this compound enhances electrophilicity at the carbonyl center, enabling faster nucleophilic substitutions compared to the thiophene-based compound 2 .

- Applications : While this compound is favored in derivatization reactions, compound 2 and its analogues are explored for biological applications, such as antioxidant activity .

Other Sulfur-Containing Acyl Chlorides

- 1,3-Dithiolane-2-carbonyl Chloride : A five-membered ring analogue with reduced steric hindrance but lower thermal stability.

- Thiophosgene (CSCl₂) : Simpler structure but highly toxic and less selective in reactions.

Reactivity and Functional Group Transformations

This compound exhibits superior reactivity toward nucleophiles (e.g., alcohols, amines) compared to its thiophene-based counterpart due to:

- Enhanced electrophilicity from sulfur atoms.

- Reduced steric hindrance around the carbonyl group.

Example Reaction with N-Methylaniline :

- This compound reacts rapidly to form stable amides, enabling its use in analytical assays. In contrast, compound 2 requires harsher conditions for analogous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.